molecular formula C16H16N2O6S B2977675 N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide CAS No. 881771-85-3

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide

Cat. No.: B2977675
CAS No.: 881771-85-3
M. Wt: 364.37
InChI Key: ZPGYYGLFMXIECS-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to an acetamide backbone. Its molecular formula is C16H17N2O5S.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific biological studies on this compound, it’s difficult to provide a detailed mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential applications. For example, it could be interesting to study how the different functional groups in the compound influence its overall properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide typically involves a multi-step process. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline. This intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to form this compound. The reaction conditions usually involve maintaining a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-tosylacetamide.

    Reduction: Formation of N-(2-methoxy-4-aminophenyl)-2-tosylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

N-(2-methoxy-4-nitrophenyl)-2-tosylacetamide can be compared with other similar compounds such as:

    N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but lacks the tosyl group, which may affect its reactivity and binding properties.

    N-(2-methoxy-4-nitrophenyl)carbamate: Contains a carbamate group instead of an acetamide group, leading to different chemical and biological properties.

    3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-11-3-6-13(7-4-11)25(22,23)10-16(19)17-14-8-5-12(18(20)21)9-15(14)24-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGYYGLFMXIECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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